molecular formula C14H18O4 B1529418 ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate CAS No. 1494524-11-6

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate

Cat. No.: B1529418
CAS No.: 1494524-11-6
M. Wt: 250.29 g/mol
InChI Key: OCSQIMSFVHORCJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate is an organic compound that belongs to the class of esters It features a propanoate ester linked to a hydroxy-substituted indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate typically involves the esterification of 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[(1-oxo-2,3-dihydro-1H-inden-4-yl)oxy]propanoate.

    Reduction: Formation of 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate can be compared with similar compounds such as:

    Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    2-[(1-Hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid: The acid form of the compound without the ethyl ester group.

These comparisons highlight the uniqueness of this compound in terms of its ester group and potential reactivity.

Properties

IUPAC Name

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQIMSFVHORCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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